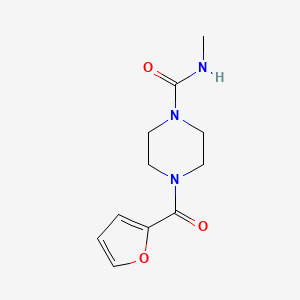
4-(2-furoyl)-N-methyl-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(2-furoyl)-N-methyl-1-piperazinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
FMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anxiolytic activities in animal models. FMP has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, FMP has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
Mécanisme D'action
The exact mechanism of action of FMP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. FMP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. FMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
FMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMP has also been found to have analgesic effects by modulating the activity of opioid receptors in the brain. Additionally, FMP has been shown to have anxiolytic effects by reducing the activity of the HPA axis, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. FMP is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, FMP has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, FMP has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several possible future directions for research on FMP. One direction is to further investigate its potential therapeutic applications in various diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanism of action of FMP in more detail to better understand its effects on neurotransmitter systems in the brain. Additionally, future research could focus on improving the solubility of FMP to make it more suitable for in vivo studies. Overall, FMP has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
Propriétés
IUPAC Name |
4-(furan-2-carbonyl)-N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-11(16)14-6-4-13(5-7-14)10(15)9-3-2-8-17-9/h2-3,8H,4-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPUPYARLJNXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)
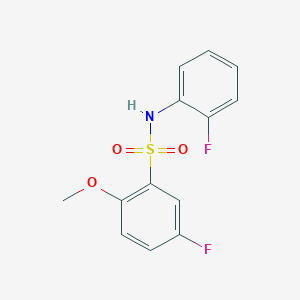
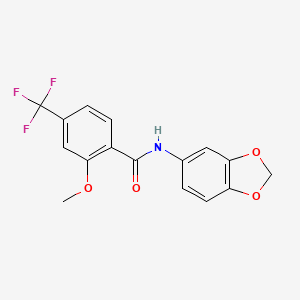
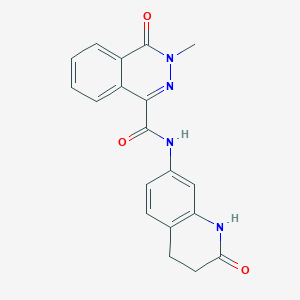

![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-(2-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438681.png)
![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
![N-cyclopentyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438688.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)

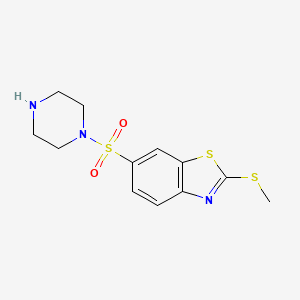
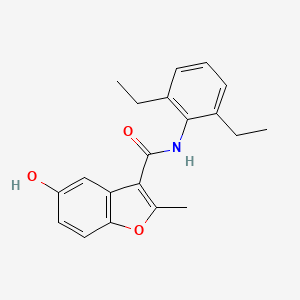
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438740.png)